molecular formula C15H18N2O3S B613021 H-Met-AMC acetate salt CAS No. 94367-34-7

H-Met-AMC acetate salt

Cat. No.: B613021
CAS No.: 94367-34-7
M. Wt: 306.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-AMC acetate salt involves the coupling of L-Methionine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the acetate salt form.

Chemical Reactions Analysis

Types of Reactions

H-Met-AMC acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Met-AMC acetate salt is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects by serving as a substrate for methionine aminopeptidase 2. Upon enzymatic cleavage, it releases 7-amido-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is methionine aminopeptidase 2, and the pathway involves the hydrolysis of the amide bond .

Comparison with Similar Compounds

Similar Compounds

  • L-Methionine 7-amido-4-methylcoumarin
  • Boc-Met-ONp
  • Ac-Met-AMC

Uniqueness

H-Met-AMC acetate salt is unique due to its high specificity for methionine aminopeptidase 2 and its ability to produce a fluorescent signal upon cleavage. This makes it particularly useful in biochemical assays where sensitivity and specificity are crucial .

Properties

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLNBHBQGFIHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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